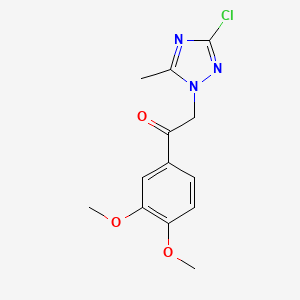![molecular formula C14H16Cl2N4O2 B6990360 2-[5-chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B6990360.png)
2-[5-chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-N-(3-methoxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-N-(3-methoxypropyl)acetamide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological and pharmacological activities, making them significant in various fields such as pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
The synthesis of 2-[5-chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-N-(3-methoxypropyl)acetamide involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
2-[5-chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-N-(3-methoxypropyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 2-[5-chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-N-(3-methoxypropyl)acetamide exerts its effects involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and proteins, inhibiting their activity. This can disrupt various biological pathways, leading to antimicrobial and antifungal effects . The molecular targets often include enzymes involved in cell wall synthesis and protein synthesis, making it effective against a range of microorganisms .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
1,2,3-triazole: Known for its lower toxicity and high efficiency in pharmaceuticals.
1,3-thiazole: Exhibits diverse biological activities including antibacterial and antifungal properties.
Quinoline derivatives: Widely used in medicine for their antimicrobial and anticancer activities.
Compared to these compounds, 2-[5-chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-N-(3-methoxypropyl)acetamide is unique due to its specific substitution pattern, which enhances its stability and bioavailability .
Properties
IUPAC Name |
2-[5-chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4O2/c1-22-8-2-7-17-12(21)9-20-14(16)18-13(19-20)10-3-5-11(15)6-4-10/h3-6H,2,7-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZGPYBGDJELKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1C(=NC(=N1)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-tert-butyltetrazol-5-yl)methyl]-N-methoxy-1-(2-methyl-1,3-thiazol-4-yl)ethanamine](/img/structure/B6990282.png)
![4-Cyclopropyl-1-[1-(2-methoxyphenyl)ethylamino]pentane-2,4-diol](/img/structure/B6990289.png)
![1-[[1-(1-Hydroxybutan-2-yl)piperidin-3-yl]methyl]-3-(4-methylphenyl)urea](/img/structure/B6990303.png)
![Oxan-2-ylmethyl 2-[2-(dimethylamino)ethoxy]pyridine-4-carboxylate;hydrochloride](/img/structure/B6990314.png)
![[3,3-dimethyl-7-(trifluoromethyl)-2H-indol-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B6990316.png)
![[3,3-dimethyl-7-(trifluoromethyl)-2H-indol-1-yl]-(3-ethyltriazol-4-yl)methanone](/img/structure/B6990322.png)
![1-[3-(2-Aminoethyl)-2,3-dihydroindol-1-yl]-2-butoxyethanone](/img/structure/B6990342.png)

![2-[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-1-(oxolan-3-yl)ethanone](/img/structure/B6990367.png)
![5-[2-(3-Chloro-5-methyl-1,2,4-triazol-1-yl)ethyl]-4-methyl-1,3-thiazole](/img/structure/B6990373.png)
![3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B6990381.png)
![3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]-4-ethyl-5-methyl-1,2,4-triazole](/img/structure/B6990387.png)


